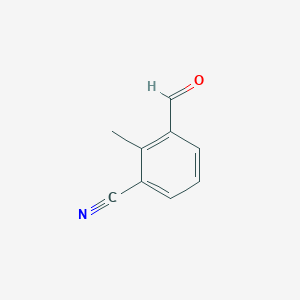

3-Formyl-2-methylbenzonitrile

Descripción

3-Formyl-2-methylbenzonitrile (CAS RN: 27613-34-9) is an aromatic aldehyde-nitrile hybrid compound with a molecular formula of C₉H₇NO. It features a benzene ring substituted with a formyl (-CHO) group at the 3-position, a methyl (-CH₃) group at the 2-position, and a nitrile (-CN) group at the 1-position. This compound is primarily utilized as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes due to its dual functional groups . Its commercial availability (e.g., 1g for 503.00 € from CymitQuimica) underscores its importance in industrial and academic research .

Propiedades

IUPAC Name |

3-formyl-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-8(5-10)3-2-4-9(7)6-11/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNQNEOHJOFRCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Formyl-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzonitrile with formylating agents such as formic acid or formyl chloride in the presence of a catalyst. Another method involves the use of Vilsmeier-Haack reaction, where 2-methylbenzonitrile reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form 2-methylbenzylamine or other reduced forms.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the formyl and nitrile groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products Formed:

Oxidation: 3-Formyl-2-methylbenzoic acid.

Reduction: 2-Methylbenzylamine.

Substitution: Various substituted derivatives depending on the electrophile used

Aplicaciones Científicas De Investigación

3-Formyl-2-methylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 3-Formyl-2-methylbenzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can affect biological pathways and molecular processes, making the compound a valuable tool in biochemical research .

Comparación Con Compuestos Similares

Key Observations :

- Reactivity : The position of the formyl group significantly influences electronic effects. For instance, the 3-formyl isomer (target compound) may exhibit enhanced electrophilicity compared to the 4-formyl derivative due to meta-directing effects of the nitrile group .

Substituted Derivatives: 4-Formyl-3-methoxybenzonitrile

4-Formyl-3-methoxybenzonitrile (CAS RN: 21962-45-8, C₉H₇NO₂) replaces the methyl group with a methoxy (-OCH₃) substituent. Key differences include:

| Property | This compound | 4-Formyl-3-methoxybenzonitrile |

|---|---|---|

| Molecular Weight | 161.16 g/mol | 161.16 g/mol |

| Density | Not reported | 1.18 g/cm³ |

| Boiling Point | Not reported | 318.2°C |

| Flash Point | Not reported | 138.3°C |

| Functional Groups | -CHO, -CH₃, -CN | -CHO, -OCH₃, -CN |

Key Observations :

- Electronic Effects : The methoxy group in 4-Formyl-3-methoxybenzonitrile is electron-donating, increasing the electron density of the aromatic ring compared to the electron-neutral methyl group in this compound. This alters reactivity in electrophilic substitution reactions .

- Applications : Methoxy-substituted derivatives are often prioritized in drug synthesis due to improved solubility and bioavailability .

Complex Derivatives: 3-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)methyleneamino]benzonitrile

This compound (CAS RN: Not provided, C₂₂H₂₆N₂O) incorporates a bulky Schiff base ligand. Unlike this compound, it is designed for coordination chemistry:

- Crystal Structure: Monoclinic system (space group P21/c) with lattice parameters a = 14.897 Å, b = 15.684 Å, c = 8.8581 Å .

- Applications : The tert-butyl and hydroxyl groups enhance steric bulk and metal-binding capacity, making it suitable for catalytic applications, unlike the simpler this compound .

Actividad Biológica

3-Formyl-2-methylbenzonitrile is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of both a formyl group (-CHO) and a nitrile group (-C≡N), along with a methyl substituent on the benzene ring. This combination contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group may undergo nucleophilic substitution. These interactions can modulate biological pathways, making the compound a valuable tool in biochemical research.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, suggesting that it may inhibit cell proliferation through apoptosis or other mechanisms. For instance, it has been noted that compounds with similar structures demonstrate cytotoxic effects against human tumor cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, potentially offering a new avenue for developing antimicrobial agents.

Other Biological Activities

Further investigations have suggested that this compound may possess additional biological activities, including:

- Antiviral Effects : Potential activity against viral pathogens.

- Anti-inflammatory Properties : Possible modulation of inflammatory pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Formylbenzonitrile | Lacks methyl group | Different reactivity and properties |

| 3-Formylbenzonitrile | Similar structure without methyl group | Comparable but distinct activity profile |

| 2-Methylbenzonitrile | Lacks formyl group | Different applications and reactivity |

This table highlights how the presence of both the formyl and nitrile groups in this compound contributes to its unique chemical behavior and potential applications in medicinal chemistry.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Cytotoxicity Studies : In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis at specific concentrations, suggesting a dose-dependent relationship between exposure and cytotoxicity.

- Antimicrobial Efficacy : Tests against bacterial strains revealed that this compound inhibited growth at varying degrees, indicating its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.